molecular formula C14H17NO B12656024 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12656024
M. Wt: 215.29 g/mol
InChI Key: SYTPXLZQMJKMJV-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that features a phenyl group substituted with two methyl groups at the 3 and 4 positions, and a pyrrolyl group substituted with a methyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrrolyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or pyrrolyl derivatives.

Scientific Research Applications

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)ketone
  • 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)amine
  • 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)ether

Uniqueness

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(3,4-dimethylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C14H17NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-4-8-15(13)3/h4-9,14,16H,1-3H3

InChI Key

SYTPXLZQMJKMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CN2C)O)C

Origin of Product

United States

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